molecular formula C19H23N3O3 B10886268 (2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10886268
M. Wt: 341.4 g/mol
InChI Key: SUJGMHFLPIYBIE-UHFFFAOYSA-N
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Description

(2,3-DIMETHOXYPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of methoxyphenyl and pyridylmethyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIMETHOXYPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-pyridylmethyl chloride under basic conditions to form the 4-(2-pyridylmethyl)piperazine intermediate.

    Coupling with 2,3-Dimethoxybenzoyl Chloride: The intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, (2,3-DIMETHOXYPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-DIMETHOXYPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2,3-DIMETHOXYPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxyphenyl)[4-(3-pyridinylmethyl)-1-piperazinyl]methanone
  • (2,3-Dimethoxyphenyl)-4-pyridinyl-methanone

Uniqueness

(2,3-DIMETHOXYPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyridylmethyl groups, along with the piperazine ring, provide a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H23N3O3/c1-24-17-8-5-7-16(18(17)25-2)19(23)22-12-10-21(11-13-22)14-15-6-3-4-9-20-15/h3-9H,10-14H2,1-2H3

InChI Key

SUJGMHFLPIYBIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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